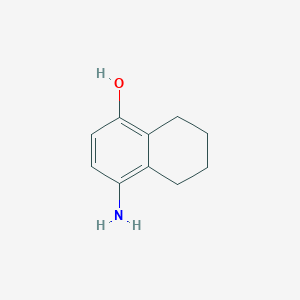

4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol

Overview

Description

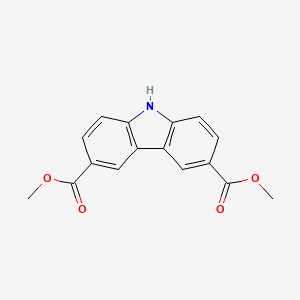

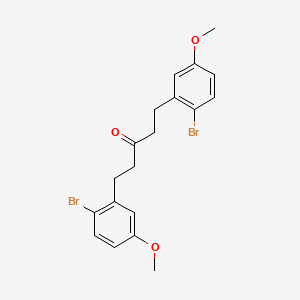

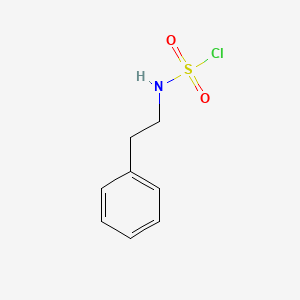

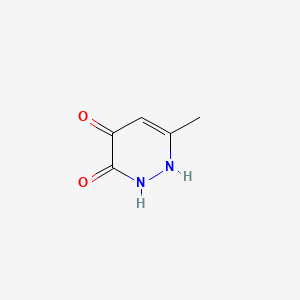

4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol, also known by its IUPAC name 4-amino-5,6,7,8-tetrahydro-1 (4H)-naphthalenone, is a compound with the molecular weight of 163.22 . It is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for 4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol is 1S/C10H13NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h5-6,12H,1-4,11H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol is a powder that is stored at room temperature . Its melting point is between 144-146 degrees Celsius .Scientific Research Applications

Pharmaceutical Industry

The compound is used in the pharmaceutical industry . It’s a key ingredient in the production of various drugs due to its unique chemical properties .

Agricultural Applications

The compound is also used in the agricultural industry . It’s often included in the formulation of certain pesticides and fertilizers .

Life Science Research

In life science research, the compound is used in various experiments and studies . It’s particularly useful in studies related to cell biology and genetics .

Organic Synthesis

The compound finds application as a versatile building block in organic synthesis. It’s particularly useful in the construction of complex molecules through various coupling reactions.

Suzuki-Miyaura Coupling Reaction

One prominent application of the compound is in the Suzuki-Miyaura coupling reaction. This is a powerful tool for carbon-carbon bond formation.

Anti-Cancer Research

The compound has been examined for its potential anti-cancer properties . In one study, it was found to have an impact on glycosphingolipid expression, cytotoxicity, apoptosis, and metabolomics in ovarian tumor cell lines .

Microwave-Assisted Synthesis

The compound is used in microwave-assisted synthesis . This is a method of chemical synthesis that uses microwave radiation to heat reactants .

Construction of Complex Molecules

The compound is used in the construction of complex molecules. This is particularly useful in the development of new drugs and other chemical products.

Mechanism of Action

Target of Action

This compound is a type of aromatic amine, and it has a unique structure that includes both an aromatic ring and a fatty ring . This structure allows it to be used as an intermediate in organic synthesis .

Mode of Action

Aromatic amines like this compound are generally known to interact with various biological targets through hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

Aromatic amines are often involved in various biochemical reactions, including redox reactions and the formation of complex organic compounds .

Pharmacokinetics

Aromatic amines are generally well-absorbed and distributed throughout the body due to their lipophilic nature . They are typically metabolized in the liver and excreted in the urine .

Result of Action

Aromatic amines can have various effects on cells, including altering protein function, disrupting membrane integrity, and inducing oxidative stress .

Action Environment

The action, efficacy, and stability of 4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other compounds . Specific studies on the environmental influences on this compound are lacking .

properties

IUPAC Name |

4-amino-5,6,7,8-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h5-6,12H,1-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGJUCMRAGHHTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C=CC(=C2C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20509848 | |

| Record name | 4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol | |

CAS RN |

22658-04-4 | |

| Record name | 4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Naphtho[1',2',3':4,5]quino[2,1-b]quinazoline-5,10-dione](/img/structure/B3049859.png)

![Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester](/img/structure/B3049880.png)